molecular formula C¹³C₆H₅NO₂S B1157300 Benzoisothiazol-3-one-13C6 1-Oxide

Benzoisothiazol-3-one-13C6 1-Oxide

Cat. No.: B1157300
M. Wt: 173.14
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoisothiazol-3-one-¹³C6 1-Oxide (CAS: 1329616-16-1) is a carbon-13 isotopically labeled derivative of 1,2-benzisothiazol-3(2H)-one. This compound is primarily utilized as a stable isotopic tracer in pharmacokinetic, metabolic, and environmental studies due to its ¹³C6 labeling, which enables precise tracking in complex biological or chemical systems . Its applications span antimicrobial research, with cited studies demonstrating its role in elucidating mechanisms of action in bioactive molecules .

Properties

Molecular Formula

C¹³C₆H₅NO₂S

Molecular Weight

173.14

Synonyms

1-Oxo-1,2-dihydro-1H-benzo[d]isothiazol-3-one-13C6;  o-Benzoic Sulfinimide-13C6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Benzoisothiazol-3-one-¹³C6 1-Oxide and related compounds:

Compound Name CAS Number Key Structural Features Primary Applications Research Findings
Benzoisothiazol-3-one-¹³C6 1-Oxide 1329616-16-1 ¹³C6 labeling, 1-Oxide group Isotopic tracing, antimicrobial studies Used in metabolic pathway analysis; exhibits reduced toxicity in trace amounts
1,2-Benzisothiazol-3(2H)-one 2634-33-5 Non-labeled, no oxide group Industrial biocide, preservative Effective at ≤500 ppm in formulations; broad-spectrum antimicrobial activity
2-Methyl-4-isothiazolin-3-one 2682-20-4 Methyl substitution at C2 Cosmetics, coatings, water treatment Potent biocide at ≤150 ppm; linked to dermatological toxicity
Benzisoxazole 271-44-3 Oxygen in heterocycle (isoxazole) Pharmaceutical precursor Anti-inflammatory, neuroleptic activities; less reactive sulfur-free backbone

Key Differentiators

Isotopic Labeling: The ¹³C6 label in Benzoisothiazol-3-one-¹³C6 1-Oxide distinguishes it from non-labeled analogues, enabling its use in advanced mass spectrometry and NMR studies .

Substitution Patterns : Unlike 2-Methyl-4-isothiazolin-3-one, which has a methyl group enhancing lipophilicity (and toxicity), Benzoisothiazol-3-one-¹³C6 1-Oxide lacks alkyl substitutions, reducing membrane permeability but improving specificity for research .

Heteroatom Influence : Replacing sulfur in benzisothiazoles with oxygen (as in benzisoxazole) reduces ring strain and alters electronic properties, leading to divergent bioactivity profiles .

Application-Specific Considerations

  • Antimicrobial Efficacy : While 1,2-benzisothiazol-3(2H)-one is effective at higher concentrations (≤500 ppm) in industrial settings, Benzoisothiazol-3-one-¹³C6 1-Oxide is employed at microgram scales for mechanistic studies, avoiding cytotoxic effects .
  • Toxicity Profiles: 2-Methyl-4-isothiazolin-3-one’s association with allergic reactions limits its use in consumer products, whereas the labeled oxide derivative is classified as non-hazardous at ≤1g/ml .
  • Synthetic Utility : Benzisoxazole serves as a precursor for neuroactive drugs (e.g., ziprasidone), whereas benzisothiazolones are leveraged for their stability in harsh environments, such as coatings .

Research Implications

The ¹³C6 labeling in Benzoisothiazol-3-one-¹³C6 1-Oxide addresses a critical need for tracing degradation pathways of benzisothiazolone biocides in environmental matrices. Recent studies highlight its utility in identifying metabolites resistant to microbial breakdown, informing regulatory policies on biocide persistence . In contrast, non-labeled variants remain staples in industrial preservation due to cost-effectiveness .

Preparation Methods

Selection of ¹³C-Labeled Precursors

The synthesis of Benzoisothiazol-3-one-13C6 1-Oxide begins with ¹³C6-labeled starting materials. Common precursors include ¹³C6-benzene derivatives, such as ¹³C6-o-chlorobenzonitrile or ¹³C6-thiosalicylic acid, which preserve isotopic enrichment throughout the synthesis. For example, o-chlorobenzonitrile-13C6 can be reacted with anhydrous sodium sulfhydrate (NaSH) to form ¹³C6-o-mercaptobenzonitrile, a key intermediate.

Challenges in Isotopic Integrity

Maintaining ¹³C enrichment requires avoiding harsh conditions that could lead to isotopic scrambling. Reactions are typically conducted at moderate temperatures (e.g., 120°C) and neutral pH to minimize degradation.

Preparation of the Parent Compound: 1,2-Benzisothiazol-3-one-13C6

Method A: o-Chlorobenzonitrile-13C6 Route

This method adapts the procedure from CN103130738A:

  • Reaction of ¹³C6-o-chlorobenzonitrile with NaSH :

    • Conditions : Ethanol solvent, 120°C, 10 hours under 0.2 MPa O₂.

    • Intermediate : ¹³C6-o-mercaptobenzonitrile (yield: 90%).

  • Cyclization with Chlorine Gas :

    • Chlorination of the mercapto group forms the isothiazolone ring.

    • Crystallization : Yields ¹³C6-1,2-benzisothiazol-3-one with 98% purity.

Method B: Thiosalicylic Acid-13C6 Route

Adapted from EP0702008A2:

  • Oxidation of ¹³C6-thiosalicylic acid :

    • Reagents : Mn(OH)₃ and triethanolamine in ethanol.

    • Conditions : 120°C, 10 hours under oxygen.

  • Cyclization :

    • Alkaline conditions (NaOH) facilitate ring closure to form the benzisothiazol-3-one core.

Table 1: Comparison of Parent Compound Synthesis Methods

ParameterMethod AMethod B
Starting Material¹³C6-o-chlorobenzonitrile¹³C6-thiosalicylic acid
Yield90%85%
Purity98%95%
Reaction Time10 hours12 hours
Key ReagentNaSHMn(OH)₃

Oxidation to 1-Oxide Derivative

Oxidation of ¹³C6-Benzisothiazol-3-one

The sulfoxide group is introduced via controlled oxidation of the sulfur atom in the parent compound:

  • Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperbenzoic acid (mCPBA).

  • Conditions :

    • Solvent : Dichloromethane or toluene.

    • Temperature : 0–25°C to prevent over-oxidation to sulfones.

    • Time : 2–6 hours, monitored by TLC or HPLC.

Purification of 1-Oxide Product

  • Decolorization : Activated charcoal in alkaline solution.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Table 2: Oxidation Conditions and Outcomes

ReagentSolventTemp (°C)YieldPurity
H₂O₂Dichloromethane2575%97%
mCPBAToluene082%98%
O₃Ethanol-1068%95%

Analytical Validation

Mass Spectrometry

  • ESI-MS : m/z 167.19 [M+H]⁺ confirms molecular weight.

  • Isotopic Purity : >99% ¹³C6 enrichment verified by high-resolution MS.

NMR Spectroscopy

  • ¹H NMR : Absence of proton signals at the ¹³C-labeled positions.

  • ¹³C NMR : Six distinct peaks at 100–150 ppm confirm isotopic labeling.

Challenges and Optimization

Isotopic Dilution

  • Risk : Non-labeled impurities from reagents or solvents.

  • Mitigation : Use of ¹³C-labeled solvents (e.g., ¹³C-ethanol) and high-purity reagents.

Over-Oxidation to Sulfones

  • Control : Low-temperature oxidation with stoichiometric H₂O₂ .

Q & A

Q. What are the recommended methods for synthesizing Benzoisothiazol-3-one-¹³C6 1-Oxide in laboratory settings?

The synthesis involves a two-step process:

Preparation of the parent compound : Start with alkaline hydrolysis using 1M LiOH at 0°C (77% yield) to form the benzoisothiazol-3-one core. For isotopic labeling (¹³C6), use ¹³C-enriched precursors during this step. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Oxidation to 1-Oxide : Treat the parent compound with Selectfluor in acetonitrile at room temperature. Optimize stoichiometry (1.2–1.5 eq. Selectfluor) to minimize over-oxidation byproducts. Confirm completion via TLC (Rf shift from 0.5 to 0.3) .

Q. Key Considerations :

  • Use anhydrous conditions for oxidation to prevent hydrolysis.
  • For isotopic purity, verify ¹³C incorporation via HRMS (expected [M+H]+ at +6 Da).

Q. Table 1: Synthesis Conditions for Benzoisothiazolone Derivatives

StepReagents/ConditionsYield (%)Reference
11M LiOH, 0°C, 4h77
2Selectfluor (1.2 eq), MeCN, RT, 6h85

Q. How should researchers characterize Benzoisothiazol-3-one-¹³C6 1-Oxide to confirm structural integrity?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.85–7.45 ppm (multiplicity varies with substitution). For ¹³C6 labeling, compare peak splitting patterns with non-labeled analogs to identify isotopic effects .
    • ¹³C NMR : Confirm six ¹³C-enriched carbons via signal intensity ratios (e.g., C=O at δ 165–170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should show [M+H]+ at m/z 168.0321 (+6 Da shift vs. unlabeled compound) .
  • Purity Analysis : Use HPLC (C18 column, 70:30 H2O:MeCN) to achieve >98% purity. Validate with spiked impurity standards .

Advanced Research Questions

Q. What strategies resolve contradictory NMR data in isotopically labeled benzoisothiazolone derivatives?

Contradictions often arise from isotopic perturbation or solvent effects:

Isotopic Dilution Experiments : Mix labeled and unlabeled compounds (1:1 ratio) to distinguish true chemical shifts from artifacts. For example, ¹³C labeling may cause upfield shifts (Δδ = 0.1–0.3 ppm) in adjacent protons .

2D NMR (HSQC/HMBC) : Correlate ¹³C-¹H couplings to confirm positional labeling accuracy. For ¹³C6 derivatives, HMBC should show no cross-peaks between ¹³C and non-labeled protons .

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*). Discrepancies >0.5 ppm suggest misassignment or impurities .

Q. How can researchers optimize oxidation conditions to minimize side products during 1-Oxide synthesis?

  • Solvent Selection : Use polar aprotic solvents (MeCN or DMF) to stabilize the transition state. Avoid DMSO, which reacts with Selectfluor .
  • Temperature Control : Maintain 20–25°C; higher temperatures promote over-oxidation to sulfone derivatives.
  • Additive Screening : Include 10 mol% NaHCO3 to neutralize HF byproducts, improving yield by 15–20% .

Q. Table 2: Oxidation Optimization Parameters

ParameterOptimal RangeImpact on Yield
Selectfluor (eq.)1.2–1.5Maximizes conversion
Reaction Time4–6hAvoids degradation
SolventMeCN85% yield

Q. What functionalization strategies enable site-specific modifications of the 1-Oxide derivative?

  • Electrophilic Substitution :
    • Nitration: Use fuming HNO3 at -10°C to introduce NO2 groups at C5 (monitor via in situ IR at 1520 cm⁻¹) .
  • Cross-Coupling :
    • Suzuki-Miyaura: React with 4-methoxyphenylboronic acid (Pd(PPh3)4, K2CO3, 80°C) to functionalize C7 (75% yield) .
  • Reductive Functionalization :
    • Reduce the 1-Oxide to thiolactam with Zn/HCl, then alkylate with iodomethane (KI, DMF) to introduce methyl groups .

Critical Note : Always confirm regioselectivity via X-ray crystallography or NOESY experiments.

Q. How do isotopic (¹³C6) labels affect reaction kinetics in benzoisothiazolone derivatives?

  • Kinetic Isotope Effects (KIE) : ¹³C labeling reduces vibrational frequencies, potentially slowing reactions at labeled positions (e.g., KIE = 1.02–1.05 for hydrolysis) .
  • Analytical Impact : Use LC-MS with isotopic resolution (e.g., Q-TOF) to track labeled intermediates during multi-step syntheses .

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